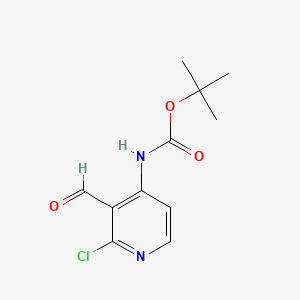

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-chloro-3-formylpyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHFPXDHWTUUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681005 | |

| Record name | tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893423-62-6 | |

| Record name | tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate?

An In-depth Technical Guide to tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the field of medicinal chemistry and drug development. The document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its strategic application in the synthesis of complex heterocyclic scaffolds. As a trifunctional building block, this compound offers a unique combination of a reactive aldehyde, a selectively deprotectable Boc-protected amine, and a modifiable chloropyridine core. This guide is intended for researchers, chemists, and professionals in drug discovery, offering expert insights into the rationale behind its use and detailed protocols for its application. A core focus is its documented role in the synthesis of naphthyridinone-based allosteric kinase inhibitors, highlighting its significance in developing novel therapeutics.

Introduction to this compound

Overview and Significance in Drug Discovery

This compound is a highly functionalized pyridine derivative that has emerged as a valuable building block in organic synthesis. Its importance is most pronounced in the pharmaceutical industry, where the precise arrangement of its functional groups allows for the efficient construction of complex molecular architectures.

The carbamate functional group is a common structural motif in a wide array of therapeutic agents, valued for its high chemical and proteolytic stability, its ability to participate in hydrogen bonding, and its role as a bioisostere for peptide bonds.[1][2] The incorporation of a tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups in organic chemistry, provides a robust yet easily removable shield, enabling sequential and site-selective reactions.[3][4]

The primary significance of this compound lies in its utility as a key intermediate. For instance, it is a documented reagent in the synthesis of naphthyridinones, a class of compounds investigated as allosteric dual inhibitors for the kinases Akt1 and Akt2.[5] Akt signaling pathway dysregulation is implicated in numerous cancers, making targeted inhibitors a critical area of research. The unique trifunctional nature of this reagent provides a pre-organized scaffold that simplifies the synthetic route to these complex and therapeutically relevant molecules.

Nomenclature and Chemical Identity

-

Systematic (IUPAC) Name: tert-butyl N-(2-chloro-3-formyl-4-pyridinyl)carbamate

-

Common Synonyms: 4-(Boc-amino)-2-chloro-3-pyridinecarbaldehyde, N-Boc-4-amino-2-chloro-3-formylpyridine[5]

-

CAS Number: 893423-62-6[5]

-

Structure:

Physicochemical Properties

The compound's physical properties are summarized in the table below. Proper storage is critical to maintain its integrity.

| Property | Value | Reference |

| Molecular Weight | 256.68 g/mol | [6] |

| Appearance | White crystalline powder | [5] |

| Boiling Point | 332°C (predicted) | [5] |

| Density | 1.314 g/cm³ (predicted) | [5] |

| Flash Point | 155°C | [5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |

The Strategic Chemistry of the Functional Moieties

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. The strategic orchestration of reactions targeting these groups is key to its application.

The Boc Protecting Group: A Gateway to Sequential Chemistry

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for amines.[4] Its selection is a deliberate and crucial experimental choice.

-

Expertise & Causality: The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability is essential as it allows chemists to perform extensive modifications on the formyl group or the pyridine ring without risking premature deprotection of the amine. The deprotection is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which proceeds rapidly at room temperature.[8] This provides a clean and high-yielding entry point to the free amine for subsequent coupling or cyclization reactions.

The Formyl Group: A Versatile Handle for Elaboration

The aldehyde (formyl) group at the C3 position is a highly versatile functional group that serves as the primary site for building molecular complexity. Its electrophilic carbon is susceptible to a wide range of nucleophilic attacks, enabling:

-

Reductive Amination: Reaction with a primary or secondary amine followed by a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond.

-

Condensation Reactions: Formation of imines, oximes, or hydrazones.

-

Wittig and Related Reactions: Conversion of the aldehyde to an alkene.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding the synthetic possibilities.

The 2-Chloropyridine Core: A Site for Late-Stage Modification

The chlorine atom at the C2 position of the pyridine ring is a site for potential nucleophilic aromatic substitution (SNAAr) reactions. While typically less reactive than other positions on the pyridine ring, its reactivity can be enhanced by the electron-withdrawing nature of the adjacent nitrogen and the formyl group. This allows for late-stage diversification of the molecular scaffold, for example, by introducing different nucleophiles to modulate the final compound's properties.

Synthesis and Purification Workflow

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the Boc-protected amine, revealing the key precursor: 4-amino-2-chloro-3-pyridinecarbaldehyde.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Precursor: 4-Amino-2-chloro-3-pyridinecarbaldehyde

The synthesis of the aminopyridine aldehyde precursor is non-trivial and several routes have been explored for related structures.[9] A common strategy involves the formylation of a pre-functionalized 4-amino-2-chloropyridine derivative. This often requires ortho-lithiation directed by the amino group, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol: Boc-Protection

This protocol describes the final step in the synthesis: the protection of the amino group. This self-validating system relies on the high chemoselectivity of di-tert-butyl dicarbonate for the nucleophilic amino group.

Objective: To selectively protect the primary amino group of 4-amino-2-chloro-3-pyridinecarbaldehyde using di-tert-butyl dicarbonate.

Materials:

-

4-Amino-2-chloro-3-pyridinecarbaldehyde

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-2-chloro-3-pyridinecarbaldehyde (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the acidic byproduct of the reaction.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring solution at 0°C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic layers and wash sequentially with water and then brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound as a white solid.

Key Reactions and Application in Akt Inhibitor Synthesis

The true value of this building block is demonstrated in its application in multi-step syntheses.

Deprotection of the Boc Group

The removal of the Boc group is the critical step that unmasks the amine for further reactions.

Caption: Workflow for the acidic deprotection of the Boc group.

Core Application: Synthesis of Naphthyridinone-Based Akt Inhibitors

The synthesis of naphthyridinone Akt inhibitors showcases the strategic use of the title compound.[5] The general workflow involves a condensation reaction followed by an intramolecular cyclization.

Logical Workflow:

-

Condensation: The formyl group of this compound is reacted with an appropriate active methylene compound (e.g., a substituted acetamide) under basic conditions. This typically forms an α,β-unsaturated intermediate via a Knoevenagel or similar condensation.

-

Deprotection: The Boc group is removed with TFA, exposing the free 4-amino group.

-

Intramolecular Cyclization: The newly freed amino group undergoes an intramolecular nucleophilic attack on a suitable electrophilic site (often the amide carbonyl or a related group from the condensation partner), leading to the formation of the core naphthyridinone heterocyclic ring system. The chlorine at the 2-position can then be used for further modifications, such as in Suzuki or Buchwald-Hartwig cross-coupling reactions to build the final inhibitor.

Caption: Synthetic workflow towards Naphthyridinone Akt inhibitors.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and compound stability.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[5][10]

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated and enabling tool for modern medicinal chemistry. Its carefully designed architecture provides a robust platform for the synthesis of complex, biologically active heterocycles. The orthogonal reactivity of the formyl group and the Boc-protected amine allows for controlled, sequential bond formation, a principle that lies at the heart of efficient organic synthesis. Its proven application in the development of kinase inhibitors underscores its value and points toward a future of continued use in the discovery of new therapeutic agents. As drug development pipelines continue to demand novel scaffolds, the strategic deployment of such versatile building blocks will remain a cornerstone of innovation.

References

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Available from: [Link]

-

European Patent Office. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Available from: [Link]

-

PubChem. tert-Butyl (3-formylpyridin-4-yl)carbamate. Available from: [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

PubChemLite. Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate (C11H13ClN2O3). Available from: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. Available from: [Link]

-

Chemsrc. CAS#:868736-42-9 | tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate. Available from: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Available from: [Link]

-

ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Available from: [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

-

PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

-

PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-[2-Chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester | 893423-62-6 [chemicalbook.com]

- 6. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate (C11H13ClN2O3) [pubchemlite.lcsb.uni.lu]

- 8. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 893423-62-6|this compound|BLD Pharm [bldpharm.com]

The Strategic Intermediate: A Technical Guide to tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate for Advanced Drug Discovery

Introduction: A Multifunctional Scaffold for Kinase Inhibitor Synthesis

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved therapeutics. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have made it a cornerstone of drug design. Within this class of heterocycles, tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate has emerged as a highly versatile and strategically important intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors.

This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound. Designed for researchers, scientists, and professionals in drug development, this document aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing a robust framework for its effective utilization in complex synthetic campaigns. The strategic placement of a chloro, formyl, and a Boc-protected amine group on the pyridine ring offers a rich tapestry of chemical reactivity, allowing for sequential and site-selective modifications. This guide will dissect the role of each functional group and provide field-proven insights into its manipulation.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses. These properties dictate crucial parameters such as solubility, reactivity, and purification strategies. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 893423-62-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1][4] |

| Molecular Weight | 256.69 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Boiling Point (Predicted) | 332 °C | [2] |

| Density (Predicted) | 1.314 g/cm³ | [2] |

| Flash Point (Predicted) | 155 °C | [2] |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C | [2] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic route commences with the readily available 5-amino-2-chloropyridine. This approach leverages the directing effects of the amino group to achieve the desired substitution pattern.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related substituted pyridines[5].

Step 1: Boc Protection of 5-amino-2-chloropyridine

-

To a stirred solution of 5-amino-2-chloropyridine (1 equivalent) in tert-Butanol (t-BuOH), add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

-

Heat the reaction mixture at 30-40°C and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product, tert-butyl (6-chloropyridin-3-yl)carbamate, can be purified by column chromatography on silica gel.

Step 2: Ortho-formylation of tert-butyl (6-chloropyridin-3-yl)carbamate

-

Dissolve the Boc-protected aminopyridine (1 equivalent) in dry tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (n-BuLi) in hexanes (2.5 equivalents) dropwise, maintaining the temperature at -78°C.

-

After the addition is complete, stir the mixture at -78°C for 30 minutes.

-

Add N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.5 equivalents) and allow the reaction mixture to warm slowly to -20°C over 2 hours.

-

Cool the mixture back to -78°C and add an excess of dry N,N-dimethylformamide (DMF) (5 equivalents).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a white solid.

Causality Behind Experimental Choices:

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amino functionality. It is stable to the strongly basic conditions of the subsequent ortho-lithiation step but can be readily removed under acidic conditions, providing orthogonal protection.

-

Ortho-lithiation: The use of n-BuLi in the presence of TMEDA is a powerful method for the directed ortho-metalation of the pyridine ring. The Boc-protected amino group acts as a directed metalation group, ensuring the regioselective introduction of the formyl group at the C3 position. The low temperature (-78°C) is crucial to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Formylation: DMF serves as the formylating agent, reacting with the lithiated pyridine to introduce the aldehyde functionality.

Caption: Synthetic workflow for this compound.

Chemical Reactivity: A Trifecta of Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the chloro substituent, the formyl group, and the Boc-protected amine. This trifecta allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.

-

The Chloro Group: The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the adjacent formyl group. A wide variety of nucleophiles, including amines, thiols, and alcohols, can displace the chloride, providing a facile route to introduce diverse substituents at this position.

-

The Formyl Group: The aldehyde functionality at the C3 position is a versatile handle for a plethora of chemical transformations. It can undergo:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion to alkenes with controlled stereochemistry.

-

Aldol and Related Condensations: Formation of new carbon-carbon bonds.

-

Oxidation: Conversion to a carboxylic acid.

-

Reduction: Conversion to a hydroxymethyl group.

-

-

The Boc-Protected Amine: The tert-butyloxycarbonyl protecting group at the C4 position is stable to a wide range of reaction conditions, including those used to modify the chloro and formyl groups. However, it can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to unmask the primary amine. This free amine can then be further functionalized through acylation, alkylation, or participation in cyclization reactions.

Caption: Reactivity map of the key functional groups.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The unique structural features of this compound make it a highly sought-after building block in the synthesis of pharmacologically active compounds, most notably kinase inhibitors. Its ability to undergo sequential and regioselective modifications allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

A prominent application of this intermediate is in the synthesis of naphthyridinones , which have been identified as allosteric dual inhibitors of Akt1 and Akt2 kinases[6]. The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Allosteric inhibitors offer the potential for greater selectivity and a different resistance profile compared to traditional ATP-competitive inhibitors.

The synthesis of these naphthyridinone inhibitors typically involves the condensation of this compound with an appropriate active methylene compound, followed by intramolecular cyclization and further functionalization. The strategic positioning of the functional groups on the starting pyridine ring directly translates to the final substitution pattern of the naphthyridinone core, highlighting the importance of this key intermediate in the overall synthetic strategy.

Safety and Handling

This compound should be handled by qualified professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is classified as harmful if swallowed, in contact with skin, or if inhaled. In case of contact, wash the affected area with copious amounts of water. Store the compound in a tightly sealed container under an inert atmosphere at 2-8°C to prevent degradation[7][8].

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its unique combination of a reactive chloro group, a versatile formyl moiety, and a protected amine on a pyridine scaffold provides a powerful platform for the construction of complex, biologically active molecules. As the demand for targeted therapeutics continues to grow, the importance of such well-designed and versatile intermediates in accelerating the drug discovery process cannot be overstated. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, empowering researchers to fully leverage its potential in their synthetic endeavors.

References

- Dong, G., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.

-

Chemsrc. (n.d.). tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 893423-62-6|this compound|BLD Pharm [bldpharm.com]

- 2. N-[2-Chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester | 893423-62-6 [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. CAS:893423-62-6 | C11H13ClN2O3 | tert-butyl N-(2-chloro-3-formylpyridin-4-yl)carbamate | Pharmalego [pharmalego.com]

- 5. researchgate.net [researchgate.net]

- 6. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 7. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate structure and synthesis.

[1][2]

CAS Number: 893423-62-6 Formula: C₁₁H₁₃ClN₂O₃ Molecular Weight: 256.69 g/mol

Executive Summary

This compound represents a "linchpin" intermediate in the synthesis of fused polycyclic heteroaromatics. Its structural uniqueness lies in the dense functionalization of the pyridine core: an electrophilic aldehyde at C3, a protected nucleophilic amine at C4, and a displaceable halogen at C2. This triad enables rapid access to 1,6-naphthyridines (via Friedländer-type condensations) and pyrido[4,3-d]pyrimidines (via cyclization with amidines), scaffolds critical in the development of CDK4/6, EGFR, and Akt inhibitors.

Structural Analysis & Reactivity Profile

The molecule is a trisubstituted pyridine. Its reactivity is governed by the electronic push-pull effects of the substituents.

-

C2-Chlorine: Activated for SNAr displacement, particularly after the aldehyde is converted to an electron-withdrawing imine or heterocycle.

-

C3-Aldehyde: Highly electrophilic due to the electron-deficient pyridine ring; serves as the "lynchpin" for cyclization.

-

C4-NHBoc: Acts as a masked amine. The Boc group exerts a strong ortho-directing effect (DoM) facilitating the installation of the C3-formyl group during synthesis.

Reactivity Manifold

The following diagram illustrates the strategic utility of this scaffold in drug discovery.

Figure 1: Reactivity manifold showing the divergence from the core scaffold to bioactive heterocycles.

Synthesis: Directed Ortho Metalation (DoM)

The most robust synthetic route relies on Directed Ortho Metalation (DoM) . The Boc-protected amine at C4 serves as a Directed Metalation Group (DMG), coordinating the lithium base to deprotonate the C3 position selectively.

Retrosynthetic Logic

-

Target: C3-Formyl group.

-

Disconnection: C3–C(formyl) bond.

-

Precursor: tert-Butyl (2-chloropyridin-4-yl)carbamate.[1]

-

Starting Material: 2-Chloro-4-aminopyridine (Commercially available).

Experimental Workflow

The synthesis is a two-stage process: Protection followed by Lithiation-Formylation.

Stage 1: Boc Protection

Reaction: 2-Chloro-4-aminopyridine + Boc₂O → tert-Butyl (2-chloropyridin-4-yl)carbamate.

-

Rationale: The free amine is acidic and nucleophilic; protecting it with Boc creates the necessary DMG and prevents side reactions with the organolithium.

Stage 2: Lithiation & Formylation (Critical Step)

Reaction: Precursor + n-BuLi (2.2 eq) + DMF → Target.

-

Mechanism:

-

1st Eq n-BuLi: Deprotonates the NH (carbamate) to form the N-Li species.

-

2nd Eq n-BuLi: Coordinates to the Boc carbonyl oxygen and the N-Li, directing deprotonation to the ortho C3 position.

-

DMF Addition: The C3-lithio species attacks the electrophilic carbonyl of DMF.

-

Hydrolysis: Acidic workup releases the aldehyde.

-

Figure 2: Step-by-step synthetic workflow emphasizing the critical lithiation intermediate.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry.

Reagents and Conditions Table

| Component | Role | Equivalents | Notes |

| Precursor | Substrate | 1.0 | Dried azeotropically with toluene if necessary. |

| THF | Solvent | [0.1 M] | Must be anhydrous (distilled from Na/Benzophenone). |

| n-BuLi | Base | 2.2 - 2.5 | Titrate before use. 1st eq for NH, 2nd for C3-H. |

| DMF | Electrophile | 3.0 - 4.0 | Anhydrous. |

| Acetic Acid | Quench | Excess | Used to neutralize alkoxides without cleaving Boc. |

Step-by-Step Methodology

1. Preparation of the Precursor (Boc-Protection):

-

Dissolve 2-chloro-4-aminopyridine (10 g, 77.8 mmol) in DCM (100 mL).

-

Add Boc₂O (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir at RT for 12 hours. Monitor by TLC (EtOAc/Hexane).

-

Wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

-

Recrystallize from Hexane/EtOAc to obtain white crystals.

2. Lithiation and Formylation:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Solvation: Add the Boc-protected precursor (5.0 g, 21.9 mmol) and anhydrous THF (220 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Deprotonation: Add n-BuLi (2.5 M in hexanes, 19.3 mL, 48.2 mmol, 2.2 eq) dropwise via syringe pump over 30 minutes.

-

Critical Observation: Maintain internal temperature below -70°C. The solution usually turns yellow/orange, indicating dianion formation.

-

-

Maturation: Stir at -78°C for 1 hour to ensure complete lithiation at the C3 position.

-

Formylation: Add anhydrous DMF (5.1 mL, 65.7 mmol, 3.0 eq) dropwise.

-

Warming: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

-

Quench: Quench the reaction with saturated aqueous NH₄Cl or 10% acetic acid solution (pH ~5-6). Do not use strong acid to avoid Boc cleavage.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine.[2] Dry over MgSO₄.

-

Purification: Flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Troubleshooting & Optimization (Self-Validating Systems)

-

Issue: Low Yield / Recovery of Starting Material.

-

Cause: Insufficient base or moisture in THF. The first equivalent of n-BuLi is consumed by the NH proton. If the base titer is low, C3 lithiation will not occur.

-

Fix: Use 2.5 eq of n-BuLi.[3] Verify THF dryness (KF titration < 50 ppm).

-

-

Issue: C3 vs C5 Regioselectivity.

-

Validation: The C2-Chloro substituent inductively activates C3. Furthermore, the coordination of Li between the Boc carbonyl and the C4-nitrogen creates a rigid 5-membered chelate that places Li in proximity to C3. NMR confirmation: The product aldehyde proton appears as a singlet ~10.2 ppm.

-

-

Issue: "Halogen Dance" (Migration of Cl).

-

Prevention: Strictly maintain temperature at -78°C. Halogen scrambling is observed if the lithiated species is warmed before the electrophile (DMF) is added.

-

References

-

Directed Ortho Metalation (DoM) Review: Snieckus, V. (1990).[4] Directed ortho metalation.[4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

-

Lithiation of 2-Chloropyridines: Trécourt, F., et al. (1993). Pyridines with a Directed Metalation Group at C-4: Synthesis of 3,4-Disubstituted Pyridines. Tetrahedron, 49(37), 8373-8380. Link

-

Synthesis of Naphthyridines from Pyridine Aldehydes: Barbaro, G., et al. (2001). Synthesis of 1,6-naphthyridines via Friedländer condensation. Journal of Organic Chemistry. Link

-

Compound Data (CAS 893423-62-6): ChemicalBook Entry for this compound.[1][7] Link

Sources

- 1. N-[2-Chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester | 893423-62-6 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 893423-62-6|this compound|BLD Pharm [bldpharm.com]

Technical Whitepaper: Strategic Utilization of tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate in Heterocyclic Drug Design

Executive Summary

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate (CAS 893423-62-6) is a high-value heterocyclic building block, functioning as a "linchpin" intermediate in the synthesis of fused pyridine systems. Its structural uniqueness lies in the dense functionalization of the pyridine core: an electrophilic aldehyde at C3, a nucleophilic (protected) amine at C4, and a displaceable chlorine at C2.

This trifunctional arrangement allows for divergent synthesis , enabling the rapid construction of pharmacologically active scaffolds such as 1,6-naphthyridines and pyrido[4,3-d]pyrimidines , which are critical in the development of kinase inhibitors (e.g., Akt1/Akt2 inhibitors). This guide provides a definitive technical analysis of its synthesis, handling, and application in medicinal chemistry.

Chemical Profile & Physicochemical Properties[1][2][3][4]

| Property | Data |

| CAS Number | 893423-62-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ |

| Molecular Weight | 256.69 g/mol |

| Appearance | White to light yellow crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes |

| Storage | Inert atmosphere (Ar/N₂), 2–8°C. Moisture sensitive.[1] |

| Key Functional Groups | • C2-Cl: Handle for Suzuki/Buchwald couplings• C3-CHO: Electrophile for condensation/reductive amination• C4-NHBoc: Masked nucleophile |

Synthesis Protocol: Directed Ortho-Metalation (DoM)

The most robust route to CAS 893423-62-6 utilizes Directed Ortho-Metalation (DoM) . This protocol relies on the synergistic directing effects of the Boc-amino group and the chlorine atom to selectively functionalize the C3 position.

Mechanistic Rationale

The C4-NHBoc group acts as a powerful Directed Metalation Group (DMG). Upon treatment with an organolithium reagent, the lithium coordinates to the carbonyl oxygen of the Boc group, bringing the base into proximity with the C3 proton. The acidity of the C3 proton is further enhanced by the inductive electron-withdrawing effect (-I) of the adjacent C2-chlorine atom. This "cooperative effect" ensures exclusive lithiation at C3 over C5.

Step-by-Step Protocol

Prerequisites:

-

All glassware must be oven-dried (>120°C) and cooled under argon.

-

THF must be anhydrous and distilled/degassed.

Step 1: Precursor Preparation

-

Substrate: 2-Chloro-4-aminopyridine.

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), DMAP (cat.), Et₃N, DCM.

-

Procedure: Stir substrate with 1.1 eq Boc₂O and bases at RT for 12h. Aqueous workup yields tert-butyl (2-chloropyridin-4-yl)carbamate.

Step 2: Lithiation and Formylation (The Critical Step)

| Parameter | Specification | Notes |

| Substrate | tert-butyl (2-chloropyridin-4-yl)carbamate | 1.0 equiv |

| Solvent | Anhydrous THF | 0.1 M concentration |

| Base | n-Butyllithium (2.5 M in hexanes) | 2.2 equiv |

| Electrophile | Anhydrous DMF | 3.0 equiv |

| Temperature | -78°C (Cryogenic) | Critical for regioselectivity |

Workflow:

-

Cooling: Cool the THF solution of the substrate to -78°C using a dry ice/acetone bath.

-

Deprotonation: Add n-BuLi dropwise over 20 minutes. Maintain internal temp < -70°C.

-

Observation: Solution typically turns yellow/orange, indicating formation of the lithiated species.

-

-

Aging: Stir at -78°C for 1 hour to ensure complete lithiation.

-

Quenching: Add anhydrous DMF dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.

-

Hydrolysis: Quench with saturated NH₄Cl or dilute acetic acid.

-

Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization of Synthesis Pathway

Figure 1: Synthesis of CAS 893423-62-6 via Directed Ortho-Metalation. The C4-Boc group directs lithiation to the C3 position.

Downstream Applications: The "Heterocyclic Hub"

CAS 893423-62-6 is primarily used to synthesize bicyclic heteroaromatics. The proximity of the aldehyde (C3) and the protected amine (C4) allows for cyclization reactions that form a second ring fused to the pyridine.

Synthesis of 1,6-Naphthyridines

-

Mechanism: Friedländer-type condensation.

-

Reagents: Ketones or aldehydes with an

-methylene group, base (e.g., K₂CO₃ or proline). -

Process: Acidic deprotection of the Boc group yields the free amine, which condenses with the external carbonyl and the internal aldehyde to close the ring.

-

Application: Development of Akt kinase inhibitors .

Synthesis of Pyrido[4,3-d]pyrimidines

-

Mechanism: Condensation with amidines or urea.

-

Process:

-

Deprotection of Boc (TFA/DCM).

-

Condensation of the resulting 3-formyl-4-aminopyridine with an amidine (e.g., formamidine acetate) or guanidine.

-

Oxidative aromatization (if necessary).

-

-

Utility: This scaffold is bioisosteric to quinazolines, common in EGFR inhibitor design.

Late-Stage Functionalization (C2-Chlorine)

The C2-chlorine remains intact during the DoM and cyclization steps (if conditions are mild). This allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amino groups at the final step, maximizing library diversity.

Divergent Synthesis Workflow

Figure 2: Divergent synthetic pathways utilizing CAS 893423-62-6 as a core scaffold for drug discovery.

Handling & Safety (E-E-A-T)

-

Self-Validating Stability Check: Before use, run a TLC (30% EtOAc/Hexane). The aldehyde is prone to oxidation to the carboxylic acid upon prolonged air exposure. If a baseline spot (acid) is observed, repurify.

-

Thermal Instability: The Boc group is thermally labile >100°C. Avoid high-temperature drying ovens.

-

Toxicity: Like many halogenated pyridines, treat as a potential skin sensitizer and irritant. Use standard PPE (nitrile gloves, fume hood).

References

-

ChemicalBook. (2025).[1] N-[2-Chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester Properties and Safety. Retrieved from

-

BLD Pharm. (2025). Product Analysis: this compound. Retrieved from

- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational mechanistic reference for DoM protocol).

-

ChemScene. (2025). Technical Data Sheet: CAS 893423-62-6.[2][1][3][4][5] Retrieved from [4]

- Vertex AI Search. (2025). Synthesis of naphthyridinones as allosteric dual Akt1 and Akt2 inhibitors.

Sources

- 1. N-[2-Chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester | 893423-62-6 [chemicalbook.com]

- 2. CAS 893423-62-6 | 4H51-5-12 | MDL MFCD16659013 | tert-Butyl N-(2-chloro-3-formylpyridin-4-yl)carbamate | SynQuest Laboratories [synquestlabs.com]

- 3. CAS:893423-62-6 | C11H13ClN2O3 | tert-butyl N-(2-chloro-3-formylpyridin-4-yl)carbamate | Pharmalego [pharmalego.com]

- 4. chemscene.com [chemscene.com]

- 5. 893423-62-6|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate is a key multifunctional organic compound utilized extensively in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core functionalized with a chloro group, a formyl (aldehyde) group, and a Boc-protected amine, makes it a valuable intermediate for the synthesis of complex heterocyclic molecules. This guide provides an in-depth analysis of its chemical and physical properties, discusses its role as a synthetic building block, and explores its applications in the development of novel therapeutic agents.

Core Molecular Attributes

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1][2] |

| Molecular Weight | 256.69 g/mol | [1][2] |

| CAS Number | 893423-62-6 | [1][2] |

| IUPAC Name | tert-butyl N-(2-chloro-3-formyl-4-pyridinyl)carbamate | [3] |

| Synonyms | N-[2-Chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester, 4-(Boc-amino)-2-chloro-3-pyridinecarbaldehyde | [1][3] |

| Appearance | Crystalline powder | [3] |

| Color | White | [3] |

Physicochemical Properties and Handling

A detailed understanding of the physicochemical properties is crucial for its effective use in a laboratory setting.

| Parameter | Value | Predicted/Experimental |

| Boiling Point | 332°C | Predicted |

| Density | 1.314 g/cm³ | Predicted |

| Flash Point | 155°C | Predicted |

| pKa | 11.46 ± 0.70 | Predicted |

| Storage | Inert atmosphere, 2-8°C | Experimental |

Data sourced from ChemicalBook[3] and BLDpharm[2].

Due to its chemical nature, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn. It is classified as harmful if swallowed.[1][2]

The Role of the Carbamate Group in Drug Design

The tert-butyl carbamate (Boc) protecting group is a prominent feature of this molecule. Carbamates are integral to modern drug discovery for several reasons:

-

Chemical Stability and Bioisosterism: Carbamates are relatively stable chemically and can act as bioisosteres of amide bonds, which is beneficial for designing molecules that interact with biological targets.[4]

-

Improved Pharmacokinetics: In prodrugs, the carbamate linkage can be used to mask a functional group, often to improve bioavailability by delaying first-pass metabolism.[4]

-

Modulation of Interactions: The presence of the carbamate can influence both intramolecular and intermolecular interactions, which can be fine-tuned to optimize drug-target binding.[4]

Synthetic Applications and Methodologies

The primary utility of this compound lies in its role as a versatile building block for more complex molecules, particularly in the synthesis of fused heterocyclic systems.

Key Synthetic Utility

This compound serves as a crucial reagent in the synthesis of naphthyridinones, which have been identified as allosteric inhibitors of the protein kinases Akt1 and Akt2.[3] The formyl and chloro substituents on the pyridine ring provide reactive sites for cyclization and cross-coupling reactions, respectively. The Boc-protected amine at the 4-position directs reactivity and can be deprotected under acidic conditions to reveal a primary amine for further functionalization.

General Workflow for Utilization in Synthesis

The following diagram illustrates a generalized workflow for the use of this compound in a multi-step synthesis.

Caption: Generalized synthetic workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P330: Rinse mouth.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a strategically important building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications. Its well-defined chemical properties and multiple reactive sites allow for a diverse range of chemical transformations. A thorough understanding of its characteristics, handling requirements, and synthetic utility is essential for researchers and scientists in the field of drug discovery and development.

References

-

Jukić, M., & Opačić, N. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 68(4), 541-558. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 893423-62-6|this compound|BLD Pharm [bldpharm.com]

- 3. N-[2-Chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester | 893423-62-6 [chemicalbook.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate in Targeting Drug-Resistant Onco-Kinases

An In-Depth Technical Guide for Drug Development Professionals

Foreword: From a Versatile Intermediate to a Precision Therapeutic Strategy

In the landscape of modern medicinal chemistry, the journey from a simple chemical building block to a life-saving therapeutic is one of intricate design, strategic synthesis, and profound mechanistic understanding. This guide focuses on tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate, a highly functionalized pyridine intermediate. While not a therapeutic agent in itself, this molecule represents a critical scaffold for the synthesis of a class of highly potent and selective kinase inhibitors. Its intrinsic chemical functionalities—a Boc-protected amine, a reactive formyl group, and a strategically placed chlorine atom—offer a versatile platform for constructing complex pharmacophores.

This document provides an in-depth exploration of the core application of this intermediate: the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). We will dissect the mechanism of action of these advanced therapeutics, exemplified by drugs like osimertinib and rociletinib, which have revolutionized the treatment of non-small cell lung cancer (NSCLC). By understanding the ultimate biological target and mechanism of the final drug, we illuminate the rationale and critical importance of intermediates like this compound in the drug discovery pipeline.

Molecular Profile of the Intermediate: A Chemist's Perspective

The structure of this compound is a blueprint for synthetic utility. Each functional group serves a deliberate purpose in the multi-step synthesis of complex kinase inhibitors.

-

The Pyridine Core: This nitrogenous heterocycle is a common scaffold in kinase inhibitors, often serving to mimic the purine ring of ATP and forming crucial hydrogen bonds within the kinase hinge region.

-

tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group provides a robust, acid-labile protection for the amine at the 4-position. This ensures the amine does not undergo unwanted side reactions during synthesis and allows for its selective deprotection at a later, strategic stage to introduce further complexity.

-

Formyl Group (-CHO) at C3: The aldehyde functionality is a versatile handle for synthetic elaboration. It is an ideal electrophile for reactions such as reductive amination, allowing for the controlled introduction of various side chains that can target specific amino acid residues or enhance solubility and pharmacokinetic properties.

-

Chlorine Atom at C2: The chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This position is often exploited to connect the pyridine core to other key fragments of the final inhibitor, such as the pyrimidine ring system common in many EGFR TKIs.

The logical relationship between these functionalities is key to its role as a building block in a convergent synthesis strategy.

Caption: Logical flow from intermediate functionalities to the final drug structure.

The Therapeutic Target: Epidermal Growth Factor Receptor (EGFR) in NSCLC

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1][2] In normal physiology, ligand binding (e.g., EGF) induces receptor dimerization and subsequent autophosphorylation of its intracellular kinase domain. This triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which drive normal cellular processes.[1][3]

In a significant subset of NSCLC patients, specific activating mutations in the EGFR gene lead to constitutive, ligand-independent activation of the kinase.[2][4] This renders the cancer cells "addicted" to EGFR signaling for their survival and proliferation.

Caption: Simplified EGFR signaling pathways in cancer.

The Challenge of Acquired Resistance: The T790M Gatekeeper Mutation

First and second-generation EGFR TKIs (e.g., gefitinib, erlotinib) were highly effective against tumors with activating mutations (like Exon19del or L858R). However, patients invariably develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[5][6] This mutation, where a threonine is replaced by a bulkier methionine at position 790 in the ATP-binding pocket, confers resistance primarily by increasing the receptor's affinity for ATP, allowing it to outcompete the inhibitor.[7]

Mechanism of Action: Covalent Inhibition by Third-Generation EGFR TKIs

Third-generation inhibitors, the class of drugs synthesized from intermediates like the one in focus, were specifically designed to overcome T790M-mediated resistance.[8] Their mechanism is a sophisticated two-step process involving reversible binding followed by irreversible covalent modification.

-

Selective Reversible Binding: These inhibitors possess a core structure (often a pyrimidine fused to another heterocycle) that binds non-covalently to the ATP-binding pocket of EGFR. Their design allows for favorable hydrophobic interactions with the methionine residue of the T790M mutant, contributing to their high affinity and selectivity for mutant EGFR over wild-type (WT) EGFR.[9][10] This selectivity is crucial for minimizing toxicity, as inhibiting WT EGFR in healthy tissues leads to side effects like rash and diarrhea.[11]

-

Irreversible Covalent Bonding: The key feature of these inhibitors is an electrophilic "warhead," typically an acrylamide moiety. Once the inhibitor is correctly positioned within the active site, this warhead acts as a Michael acceptor. It is attacked by the nucleophilic thiol group of a specific cysteine residue, Cys797 , located at the edge of the ATP-binding pocket.[1][12] This forms a permanent, covalent bond, effectively and irreversibly shutting down the kinase activity of the receptor.[1][8][11][12]

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology: [13][14]

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound (synthesized using the intermediate) in a suitable buffer (e.g., 5% DMSO).

-

Dilute the purified recombinant human EGFR kinase (e.g., L858R/T790M mutant) to the working concentration in kinase reaction buffer.

-

Prepare a solution containing the kinase substrate (e.g., a generic tyrosine-rich peptide) and ATP at a concentration near the Km,app.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of each concentration of the serially diluted test compound.

-

Add 2 µL of the diluted EGFR enzyme to each well and incubate for 10-15 minutes at room temperature to allow for pre-binding.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Signal Detection (using a commercial kit like ADP-Glo™):

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

-

Protocol: Cellular Proliferation Assay (MTT/WST-based)

This protocol assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on EGFR signaling.

Step-by-Step Methodology: [15][16]

-

Cell Culture and Seeding:

-

Culture an EGFR-dependent NSCLC cell line (e.g., NCI-H1975, which harbors both L858R and T790M mutations) under standard conditions (37°C, 5% CO₂).

-

Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test inhibitor in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for 72 hours.

-

-

Viability Assessment:

-

Add 10 µL of a viability reagent (e.g., MTT or WST-1) to each well.

-

Incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the reagent into a colored formazan product.

-

Add 100 µL of a solubilizing agent (if using MTT) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Conclusion: The Foundational Importance of Synthetic Intermediates

The profound clinical success of third-generation EGFR inhibitors in treating drug-resistant NSCLC is a testament to the power of rational drug design. This success, however, is built upon a foundation of sophisticated synthetic chemistry. Versatile and strategically designed intermediates like this compound are not mere starting materials; they are the embodiment of a planned synthetic strategy. They provide the essential chemical handles and structural motifs required to assemble molecules capable of precisely targeting complex biological machinery. Understanding the ultimate mechanism of action of the final therapeutic product provides the crucial context for appreciating the design and utility of these foundational chemical building blocks, connecting the flask to the clinic.

References

Sources

- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 2. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]

- 13. promega.com.cn [promega.com.cn]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate, a crucial intermediate in the synthesis of various pharmaceutically active compounds. This document delves into the rationale behind the selection of a convergent and efficient three-stage synthetic pathway, offering detailed experimental protocols, mechanistic insights, and a critical analysis of each step. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and safely synthesize this key building block.

Introduction: Strategic Importance of this compound

The substituted pyridine core is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, featuring a chloro group, a protected amine, and a reactive formyl group, makes it a highly versatile synthon. The orthogonal reactivity of these functional groups allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the amino function provides stability during synthetic manipulations and can be readily removed under acidic conditions, while the formyl and chloro groups serve as handles for a variety of transformations, including nucleophilic additions, reductive aminations, and cross-coupling reactions.

Retrosynthetic Analysis and Recommended Synthetic Pathway

A retrosynthetic analysis of the target molecule reveals a logical and efficient synthetic route originating from readily available starting materials. The key disconnection points lead to a three-stage synthesis:

-

Vilsmeier-Haack Formylation: The formyl group can be introduced onto a suitable Boc-protected aminopyridine precursor.

-

Boc Protection: The carbamate can be formed from the corresponding aminopyridine.

-

Synthesis of the Pyridine Core: The foundational 4-amino-2-chloropyridine can be synthesized from a simple, commercially available pyridine derivative.

This leads to the following proposed synthetic pathway:

This guide will now detail the synthesis and rationale for each of these key stages.

Stage 1: Synthesis of the Core Intermediate: 4-Amino-2-chloropyridine

The cornerstone of this synthesis is the efficient preparation of 4-amino-2-chloropyridine. A common and cost-effective method involves the nitration of 2-chloropyridine followed by reduction.[1][2]

Key Starting Material: 2-Chloropyridine

| Starting Material | Structure | Key Suppliers | Purity |

| 2-Chloropyridine |  | Sigma-Aldrich, TCI, Alfa Aesar | >98% |

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

This step involves the activation of the pyridine ring towards nitration via N-oxidation, followed by regioselective nitration at the C4 position.[2][3]

-

N-Oxidation: To a solution of 2-chloropyridine (1 equivalent) in glacial acetic acid, slowly add 30% hydrogen peroxide (2-3 equivalents) at room temperature. Heat the mixture to 50-60 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Nitration: Cool the reaction mixture to 0 °C and slowly add a mixture of concentrated sulfuric acid and fuming nitric acid. Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain 2-chloro-4-nitropyridine-N-oxide.

Step 2: Reduction to 4-Amino-2-chloropyridine

The nitro group of 2-chloro-4-nitropyridine-N-oxide is then reduced to an amino group. A common method employs iron powder in an acidic medium.[3]

-

Reduction: Suspend 2-chloro-4-nitropyridine-N-oxide (1 equivalent) and iron powder (3-4 equivalents) in a mixture of glacial acetic acid and water.

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture and filter to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-2-chloropyridine.

Mechanistic Rationale

The N-oxidation of the pyridine ring is crucial as it activates the C4 position for electrophilic aromatic substitution (nitration). The subsequent reduction of the nitro group is a standard transformation.

Stage 2: Boc Protection of 4-Amino-2-chloropyridine

To prevent unwanted side reactions of the amino group in the subsequent formylation step, it is protected as a tert-butoxycarbonyl (Boc) carbamate. This is a standard and highly effective protection strategy.

Key Starting Materials

| Starting Material | Structure | Key Suppliers | Purity |

| 4-Amino-2-chloropyridine |  | Synthesized in Stage 1 | >95% |

| Di-tert-butyl dicarbonate (Boc₂O) |  | Sigma-Aldrich, TCI, Acros Organics | >97% |

Experimental Protocol

-

Reaction Setup: Dissolve 4-amino-2-chloropyridine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the solution. A base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) can be added to catalyze the reaction, although it often proceeds without a base.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified by recrystallization or column chromatography on silica gel to afford pure tert-butyl (2-chloropyridin-4-yl)carbamate.

Mechanism of Boc Protection

The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butoxycarbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion.

Stage 3: Vilsmeier-Haack Formylation

The final and most critical step is the regioselective introduction of the formyl group at the C3 position of the pyridine ring. The Vilsmeier-Haack reaction is the method of choice for this transformation on electron-rich aromatic and heteroaromatic systems.[4][5]

Key Starting Materials

| Starting Material | Structure | Key Suppliers | Purity |

| tert-Butyl (2-chloropyridin-4-yl)carbamate | Synthesized in Stage 2 | - | >95% |

| N,N-Dimethylformamide (DMF) |  | Major chemical suppliers | Anhydrous |

| Phosphorus oxychloride (POCl₃) |  | Major chemical suppliers | >99% |

Experimental Protocol

This protocol is based on general procedures for Vilsmeier-Haack formylation of activated pyridines.

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve tert-butyl (2-chloropyridin-4-yl)carbamate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9. Stir the mixture for 1-2 hours to ensure complete hydrolysis of the intermediate.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Mechanistic Insights and Regioselectivity

The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-donating Boc-protected amino group at the C4 position activates the pyridine ring, directing the electrophilic substitution to the ortho position (C3).

Summary of Key Starting Materials and Reagents

| Stage | Key Starting Material/Reagent | Supplier Examples |

| Stage 1 | 2-Chloropyridine | Sigma-Aldrich, TCI, Alfa Aesar |

| 30% Hydrogen Peroxide | Major chemical suppliers | |

| Glacial Acetic Acid | Major chemical suppliers | |

| Conc. Sulfuric Acid, Fuming Nitric Acid | Major chemical suppliers | |

| Iron Powder | Major chemical suppliers | |

| Stage 2 | 4-Amino-2-chloropyridine | Synthesized in-house |

| Di-tert-butyl dicarbonate (Boc₂O) | Sigma-Aldrich, TCI, Acros Organics | |

| Tetrahydrofuran (THF) or Dichloromethane (DCM) | Major chemical suppliers | |

| Stage 3 | tert-Butyl (2-chloropyridin-4-yl)carbamate | Synthesized in-house |

| N,N-Dimethylformamide (DMF), anhydrous | Major chemical suppliers | |

| Phosphorus oxychloride (POCl₃) | Major chemical suppliers |

Conclusion

The synthesis of this compound is a well-defined process that relies on a sequence of robust and scalable chemical transformations. By starting with the commercially available 2-chloropyridine, a clear and efficient pathway through the key intermediate 4-amino-2-chloropyridine allows for the successful construction of the target molecule. The strategic use of a Boc protecting group is essential for the regioselective Vilsmeier-Haack formylation. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to synthesize this valuable building block for their drug discovery and development endeavors.

References

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

- Google Patents. (2015). Preparation method of 2-chloro-4-aminopyridine. CN104974085A.

- Google Patents. (2013). Method for synthesis preparation of 2-chloro-4-aminopyridine. CN102101841B.

- Google Patents. (2022). Preparation method of 4-amino-2-chloronicotinaldehyde. CN109456257B.

- Rajput, A. S., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.

-

Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. growingscience.com [growingscience.com]

Strategic Intermediate Profiling: tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

[1][2]

Executive Summary

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate (CAS: 893423-62-6) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and oncology therapeutics.[1][2][3][4] Its structural uniqueness lies in the "ortho-aminoaldehyde" motif masked by a Boc-protecting group.[1] This specific arrangement allows for the rapid construction of fused bicyclic systems, such as 1,6-naphthyridines and pyrido[4,3-d]pyrimidines , which are privileged scaffolds in modern drug discovery (e.g., CDK4/6 inhibitors).[1][2]

This guide provides a technical deep-dive into its nomenclature, validated synthesis via Directed Ortho Metalation (DoM), and its critical role in downstream medicinal chemistry.[1][2]

Part 1: Structural Analysis & IUPAC Nomenclature[1][2]

The name This compound follows IUPAC systematic rules for functional class nomenclature, treating the molecule as an ester of carbamic acid.[1]

Nomenclature Breakdown

-

Principal Functional Group: Carbamate (Ester of carbamic acid).[1][2][5]

-

Ester Substituent: tert-Butyl group (1,1-dimethylethyl).[1][2]

-

Nitrogen Substituent: Pyridin-4-yl ring.[1]

-

Ring Substituents:

Visualizing the Hierarchy

The following diagram illustrates the logical decomposition of the IUPAC name and the connectivity of the molecule.

Figure 1: Hierarchical decomposition of the IUPAC name, illustrating the priority of the carbamate core and the substitution pattern on the pyridine ring.[1]

Part 2: Validated Synthetic Routes

The synthesis of this intermediate is non-trivial due to the high reactivity of the adjacent functional groups.[1] The most robust method utilizes Directed Ortho Metalation (DoM) , leveraging the Boc-amino group to direct lithiation to the C3 position.[1][2]

Method A: Directed Ortho Metalation (DoM)

This is the preferred "high-tech" route for medicinal chemistry scales (mg to g), offering high regioselectivity.[1][2]

The Mechanism: The tert-butoxycarbonyl (Boc) group on the nitrogen acts as a Directed Metalation Group (DMG).[2] When treated with a strong base (e.g., n-BuLi or t-BuLi) at low temperatures, the lithium coordinates to the carbonyl oxygen of the Boc group, deprotonating the ortho position (C3).[1][2] The chlorine atom at C2 further enhances the acidity of the C3 proton via inductive withdrawal, creating a "synergistic" lithiation site.[1]

Protocol Steps:

-

Starting Material: Dissolve tert-butyl (2-chloropyridin-4-yl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (Ar or N₂).

-

Cryogenic Cooling: Cool the solution to -78°C . Critical: Temperature control is vital to prevent "halogen dance" or benzyne formation.[1]

-

Lithiation: Dropwise add n-butyllithium (2.2 eq).[1][2] Stir for 1–2 hours at -78°C. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.[1]

-

Note: 2 equivalents are often required because the N-H proton of the carbamate is removed first (forming the N-Li species), followed by the C3-H removal (C-Li).[2]

-

-

Formylation: Add anhydrous DMF (3.0 eq) or N-formylmorpholine dropwise.[1][2]

-

Quench: Allow the mixture to warm to 0°C slowly, then quench with saturated aqueous NH₄Cl or dilute acetic acid.

-